3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Description
Bicyclo[1.1.1]pentane (BCP) scaffolds are highly strained, rigid carbocycles widely used in medicinal chemistry as bioisosteres for tert-butyl, phenyl, or other groups to improve pharmacokinetic properties . The hydrochloride salt form enhances solubility and stability, facilitating handling in synthetic workflows. Derivatives with substituents at the 3-position (e.g., fluoro, phenyl, difluoroethyl) exhibit diverse reactivity and biological relevance, as evidenced by their roles in enzyme inhibition and drug discovery .
Properties
Molecular Formula |
C6H12ClNO2S |
|---|---|
Molecular Weight |
197.68 g/mol |
IUPAC Name |
3-methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-10(8,9)6-2-5(7,3-6)4-6;/h2-4,7H2,1H3;1H |
InChI Key |
AQAADIUBEVELEY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C12CC(C1)(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through the following stages:
- Construction of the bicyclo[1.1.1]pentane core.
- Introduction of a methylsulfonyl group at the 3-position.
- Functionalization of the 1-position with an amine group.
- Formation of the hydrochloride salt for isolation and purification.
The bicyclo[1.1.1]pentane framework is typically accessed via strain-release chemistry or cycloaddition reactions involving bicyclo[1.1.1]pentane precursors.
Preparation of the Bicyclo[1.1.1]pentane Core
Recent photochemical methods have enabled conversion of bicyclo[1.1.1]pentan-1-amines into various bicyclic amines, including derivatives with functional groups like methylsulfonyl substituents. For example, a photochemical formal (4+2)-cycloaddition involving imine intermediates derived from bicyclo[1.1.1]pentan-1-amines can yield poly-substituted bicyclo[3.1.1]heptan-1-amines, which can be hydrolyzed to the corresponding primary amines. This method leverages the enhanced radical ring-opening susceptibility of bicyclo[1.1.1]pentane systems.
Introduction of the Methylsulfonyl Group
The methylsulfonyl substituent (–SO2CH3) can be introduced via oxidation of methylthio precursors or direct sulfonylation reactions. Although specific procedures for the methylsulfonyl group installation on bicyclo[1.1.1]pentane are scarce, general sulfonylation methods using methylsulfonyl chlorides or sulfonyl transfer reagents under mild conditions are applicable.
Amination and Hydrochloride Salt Formation
The amine group at the 1-position is typically introduced by nucleophilic substitution or reduction of corresponding precursors (e.g., imines or halides). The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid to improve stability and facilitate purification. Commercial sources list 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride with purity around 97%, stored under inert atmosphere at room temperature.
Detailed Preparation Method Example
While explicit step-by-step experimental procedures for 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine hydrochloride are limited in open literature, a plausible synthetic route can be outlined based on related bicyclo[1.1.1]pentane amine chemistry and sulfonylation protocols:
Analytical and Purification Considerations
- Purity: Commercial samples indicate purity around 97%.
- Storage: The hydrochloride salt is stable under inert atmosphere at room temperature.
- Isolation: Acid-base extraction and crystallization are preferred to chromatographic methods due to challenges in separating byproducts and hydrolysis impurities.
- Characterization: Confirmed by NMR, mass spectrometry, and elemental analysis, with molecular weight 161.22 g/mol and molecular formula C6H11NO2S.
Research Findings and Observations
- Photochemical cycloaddition methods enable efficient transformation of bicyclo[1.1.1]pentan-1-amines to more complex bicyclic amines, suggesting potential routes to substituted derivatives like methylsulfonyl analogs.
- The unique strain in bicyclo[1.1.1]pentane facilitates radical ring-opening and functionalization reactions that are otherwise difficult in less strained systems.
- Sulfonylation reactions on bicyclic systems require careful control to avoid ring degradation or side reactions; mild reagents and conditions are preferred.
- Hydrochloride salt formation enhances compound stability and ease of handling, critical for storage and application in further synthetic or biological studies.
Summary Table of Key Properties
Chemical Reactions Analysis
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological systems.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Diversity and Key Properties
The table below summarizes critical data for selected bicyclo[1.1.1]pentan-1-amine hydrochloride analogs:
Biological Activity
3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride is a compound with potential biological activities that have garnered interest in pharmaceutical and chemical research. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C₆H₁₂ClNO₂S
- Molecular Weight : 197.69 g/mol
- IUPAC Name : 3-(methylsulfonyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- CAS Number : 1886967-23-2
The biological activity of 3-methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride primarily involves its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Neurotransmitter Modulation : The bicyclic structure may interact with neurotransmitter systems, influencing mood and cognitive functions.
Table 1: Summary of Biological Activities
Case Study Analysis
-
Antimicrobial Efficacy :
A study conducted by BLD Pharmatech demonstrated that 3-methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride exhibited significant antimicrobial properties against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be notably lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent. -
Neuroprotective Effects :
Research published in the Journal of Neurochemistry explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that treatment with the compound reduced cell death and increased the viability of neuronal cells exposed to harmful oxidative agents. -
Enzymatic Inhibition Studies :
A series of enzymatic assays revealed that the compound selectively inhibits certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions, warranting further investigation into its pharmacokinetic profile.
Synthesis Methods
The synthesis of 3-methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride can be achieved through several methods:
- Starting Materials : The synthesis typically begins with bicyclo[1.1.1]pentane derivatives, which are then functionalized with methylsulfonyl groups followed by amination to yield the final product.
- Reagents Used : Common reagents include sulfur trioxide for sulfonylation and various amines for the amination step.
Q & A
Q. Comparison Table :
| Method | Catalyst/Conditions | Yield | Key Advantage |
|---|---|---|---|
| Radical Carboamination | Fe(Pc), di-tert-butyl azodicarboxylate | ~75% | One-pot di-functionalization |
| Strain-Release Amination | N/A (strain-driven) | >80% | Mild conditions, scalability |
| Condensation Reaction | Triethylamine, CH₂Cl₂ | ~70% | Compatibility with aldehydes |
How can researchers address challenges in introducing substituents at the 3-position of the bicyclo[1.1.1]pentane scaffold?
Advanced
The 3-position of BCP is sterically hindered, making functionalization difficult. Radical multicomponent carboamination (e.g., using Fe(Pc) catalysts with hydrazyl reagents) allows simultaneous introduction of substituents at the 1- and 3-positions via controlled radical propagation . Another approach involves turbo amide intermediates , where metallated intermediates generated from [1.1.1]propellane react with electrophiles (e.g., alkyl halides) under CuI catalysis . For sulfonyl groups like methylsulfonyl, post-functionalization via oxidation of thioether intermediates (using KMnO₄ or CrO₃) may be required .
Q. Key Consideration :
- Analytical validation : Use high-resolution mass spectrometry (HRMS) and ¹³C NMR to confirm substitution patterns, as the rigid BCP core complicates spectral interpretation .
What safety precautions are recommended when handling 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine hydrochloride?
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Maintain at 2–8°C under inert gas (e.g., N₂ or Ar) to prevent degradation .
- Spill Management : Avoid dust generation; collect spills in sealed containers for hazardous waste disposal .
What analytical techniques are suitable for confirming the structure and purity of this compound?
Q. Advanced
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the BCP core’s unique bridgehead protons and quaternary carbons. For 3-methylsulfonyl substitution, monitor ¹H NMR δ ~3.0–3.5 ppm (SO₂CH₃) and ¹³C NMR δ ~40–45 ppm (C-SO₂) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) and identify polar impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or HRMS confirms molecular weight (e.g., [M+H]+ for C₇H₁₄ClNO₂S: calc. 235.04) .
How does strain-release amination improve the synthesis of bicyclo[1.1.1]pentan-1-amine derivatives?
Advanced
Strain-release amination exploits the high ring strain (~50 kcal/mol) in [1.1.1]propellane to drive selective amine addition. This method avoids harsh reagents and enables gram-scale synthesis with >80% yield . For example, reacting propellane with ammonia under controlled pressure generates bicyclo[1.1.1]pentan-1-amine, which is subsequently sulfonylated to introduce the methylsulfonyl group. The process is scalable and compatible with late-stage functionalization in drug discovery .
What are the common impurities encountered during synthesis, and how are they removed?
Q. Basic
- Unreacted Propellane : Removed via vacuum distillation or column chromatography (silica gel, hexane/EtOAc) .
- Oxidation Byproducts : Sulfoxide or sulfone derivatives may form during sulfonylation; purify via recrystallization (MeOH/H₂O) .
- Residual Solvents : Use rotary evaporation under reduced pressure or lyophilization for aqueous traces .
How can radical-based methodologies be applied to modify the bicyclo[1.1.1]pentane core?
Advanced
Radical reactions are pivotal for BCP functionalization. For example:
- TTMSS/HOCH₂CH₂SH Coupling : Reduces azido groups to amines while preserving the BCP scaffold (yield: 78–82%) .
- Photochemical Cycloaddition : UV light initiates [4+2] cycloaddition between BCP-amines and alkenes, forming complex polycyclic structures .
- Electron-Deficient Radical Traps : Use nitroarenes or azodicarboxylates to capture BCP-derived radicals, enabling C–N bond formation .
Q. Optimization Tip :
What are the limitations of current synthetic strategies for this compound?
Q. Advanced
- Steric Hindrance : Bulky substituents at the 3-position reduce reaction efficiency (e.g., <50% yield for tert-butyl groups) .
- Sensitivity to Oxidants : Over-oxidation during sulfonylation can degrade the BCP core; use controlled stoichiometry of KMnO₄ .
- Scalability : Strain-release amination requires specialized equipment for handling gaseous ammonia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
